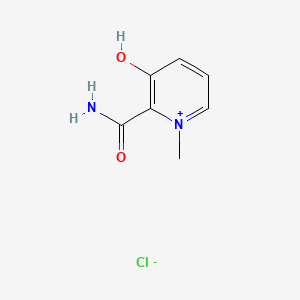
2-Carbamoyl-3-Hydroxy-1-Methylpyridinium Chloride
描述
2-Carbamoyl-3-Hydroxy-1-Methylpyridinium Chloride is a chemical compound with the molecular formula C7H9ClN2O2 It is known for its unique structure, which includes a pyridinium ring substituted with a carbamoyl group, a hydroxyl group, and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carbamoyl-3-Hydroxy-1-Methylpyridinium Chloride typically involves the reaction of 3-hydroxy-1-methylpyridinium with a carbamoylating agent in the presence of a suitable base. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common. This approach enhances the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-Carbamoyl-3-Hydroxy-1-Methylpyridinium Chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of 2-carbamoyl-3-oxo-1-methylpyridinium chloride.
Reduction: Formation of 2-amino-3-hydroxy-1-methylpyridinium chloride.
Substitution: Formation of various substituted pyridinium derivatives depending on the nucleophile used.
科学研究应用
2-Carbamoyl-3-Hydroxy-1-Methylpyridinium Chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Carbamoyl-3-Hydroxy-1-Methylpyridinium Chloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
相似化合物的比较
Similar Compounds
- 2-Carbamoyl-3-Hydroxy-1-Methylpyridinium Bromide
- 2-Carbamoyl-3-Hydroxy-1-Methylpyridinium Iodide
- 2-Carbamoyl-3-Hydroxy-1-Methylpyridinium Fluoride
Uniqueness
2-Carbamoyl-3-Hydroxy-1-Methylpyridinium Chloride is unique due to its specific chloride ion, which can influence its solubility, reactivity, and interaction with biological systems. Compared to its bromide, iodide, and fluoride counterparts, the chloride variant may exhibit different pharmacokinetics and pharmacodynamics, making it a distinct choice for certain applications .
属性
IUPAC Name |
3-hydroxy-1-methylpyridin-1-ium-2-carboxamide;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c1-9-4-2-3-5(10)6(9)7(8)11;/h2-4H,1H3,(H2-,8,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STAOQRMTXNTAMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1C(=O)N)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


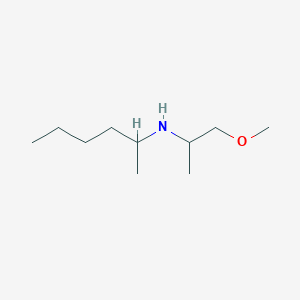

![Pentafluorophenyl 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]isonicotinate](/img/structure/B1461648.png)
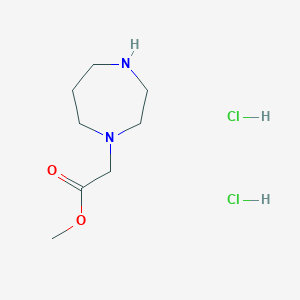
![(Hexan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B1461653.png)
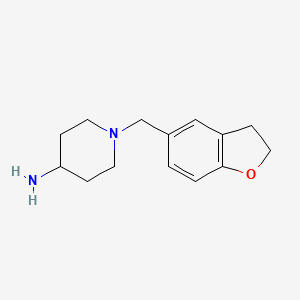


![N-[(1-benzylpiperidin-4-yl)methyl]-N-(pyridin-3-ylmethyl)amine trihydrochloride](/img/structure/B1461657.png)
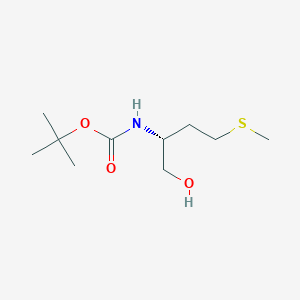
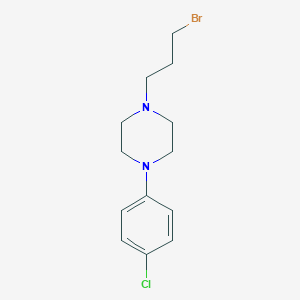

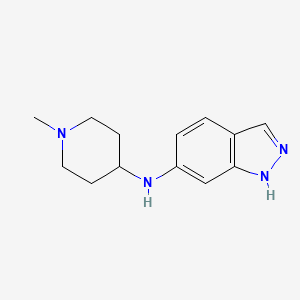
![2-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride](/img/structure/B1461666.png)
